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molecular formula C16H10BrN5 B8386566 N-(3-bromophenyl)pyrazino[2,3-g]quinazolin-4-amine

N-(3-bromophenyl)pyrazino[2,3-g]quinazolin-4-amine

Cat. No. B8386566
M. Wt: 352.19 g/mol
InChI Key: ZZAZKOOJVIBTOP-UHFFFAOYSA-N
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Patent
US06596726B1

Procedure details

A mixture of 4-(3-bromoanilino)-6,7-diaminoquinazoline (90 mg, 0.27 mmol) and 1,4-dioxane-2,3-diol (0.2 g, 1.6 mmol) [Venuti, M. C.; Synthesis, 1982, 61-63] in MeOH (20 mL) is stirred at room temperature overnight to give a precipitate of 4-(3-bromoanilino)pyrazino[2,3-g]quinazoline (80 mg, 83%).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:18]=[CH:19][CH:20]=1)[NH:5][C:6]1[C:15]2[C:10](=[CH:11][C:12]([NH2:17])=[C:13]([NH2:16])[CH:14]=2)[N:9]=[CH:8][N:7]=1.O1CCO[CH:23](O)[CH:22]1O>CO>[Br:1][C:2]1[CH:3]=[C:4]([CH:18]=[CH:19][CH:20]=1)[NH:5][C:6]1[C:15]2[C:10](=[CH:11][C:12]3[N:17]=[CH:23][CH:22]=[N:16][C:13]=3[CH:14]=2)[N:9]=[CH:8][N:7]=1

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
BrC=1C=C(NC2=NC=NC3=CC(=C(C=C23)N)N)C=CC1
Name
Quantity
0.2 g
Type
reactant
Smiles
O1C(C(OCC1)O)O
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=C(NC2=NC=NC3=CC4=C(C=C23)N=CC=N4)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 80 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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